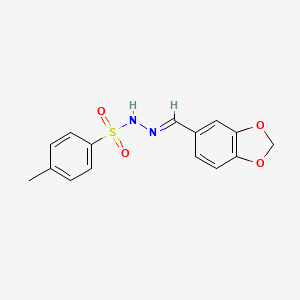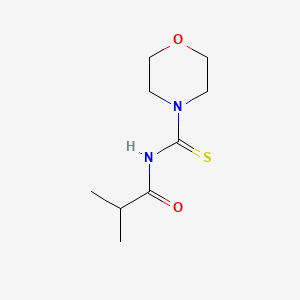![molecular formula C17H16N4O5S B5524973 4-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B5524973.png)
4-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions, including cyclocondensation, esterification, and the formation of Schiff bases, among others. For instance, the synthesis of iminothiazolidin-4-one acetate derivatives is achieved through the cyclocondensation of 1-aroyl-3-aroylthioureas with dimethylacetylene dicarboxylate, resulting in compounds with potential as aldehyde reductase inhibitors (Sher Ali et al., 2012). This process underscores the intricate steps involved in the synthesis of complex molecules, highlighting the importance of each reaction condition and precursor used.
Molecular Structure Analysis
The molecular structure of similar compounds is often characterized using spectroscopic techniques and, in some cases, confirmed by X-ray crystallography. The structural analysis reveals the spatial arrangement of atoms within the molecule and the presence of key functional groups, which are critical for the compound's reactivity and interaction with biological targets. For example, the confirmation of the molecular structure of certain derivatives by X-ray crystallography provides insights into their potential interactions with enzymes such as aldose reductase (Sher Ali et al., 2012).
Chemical Reactions and Properties
Compounds similar to the one often participate in a range of chemical reactions, including esterification, hydrazinolysis, and the formation of Schiff bases. These reactions can lead to the synthesis of a variety of derivatives with diverse chemical properties and potential applications, such as antimicrobial agents or inhibitors of specific enzymes. The reactivity of these compounds is largely dictated by their functional groups, which can be modified to tailor the compound's properties (P. Sah et al., 2014).
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility, and crystalline structure, are key factors that influence their application and effectiveness. These properties are often determined through various analytical techniques and have a direct impact on the compound's stability, formulation, and delivery in potential applications.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, play a crucial role in determining the compound's suitability for specific applications. For example, the ability of a compound to inhibit enzymes or bind to receptors can be influenced by its chemical properties, which are determined by its molecular structure and functional groups.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antifungal Evaluation
A study focused on synthesizing novel compounds related to 4-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenyl acetate, exploring their antifungal properties. These compounds showed varying degrees of activity against various fungi, including Microsporum gypseum, Microsporum canis, Trichophyton mentagrophytes, Trichophyton rubrum, and Candida albicans, highlighting their potential in developing new antifungal agents (Terzioğlu Klip et al., 2010).
Antimicrobial Applications
Another research direction involves the modification of structures closely related to the compound to evaluate antimicrobial effects. These studies indicate that certain derivations of the compound exhibit moderate antimicrobial activity against pathogens like Escherichia coli and Salmonella typhi, as well as fungi such as Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014).
Molecular Modeling and Aldose Reductase Inhibition
Further research has extended into the realm of molecular modeling, with studies on derivatives of 4-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenyl acetate as potent and selective inhibitors of aldose reductase. These inhibitors are considered potential treatments for complications related to diabetes, showing how the compound's derivatives can be tailored for specific therapeutic targets (Ali et al., 2012).
Antimicrobial and Antimycobacterial Activity
Research has also shown that derivatives of the compound have been synthesized and evaluated for their in vitro antibacterial activity against various bacterial strains and antifungal activity against Candida albicans. Some compounds demonstrated notable antibacterial activity, suggesting the potential for developing new antibacterial agents. Additionally, their antimycobacterial activity against Mycobacterium tuberculosis was evaluated, indicating potential applications in combating tuberculosis (Ulusoy et al., 2001).
Eigenschaften
IUPAC Name |
[4-[(E)-[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]-2,6-dimethoxyphenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5S/c1-10(22)26-15-13(23-2)7-11(8-14(15)24-3)9-18-21-16(19-20-17(21)27)12-5-4-6-25-12/h4-9H,1-3H3,(H,20,27)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTVOKFSDVXOLA-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=NN2C(=NNC2=S)C3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1OC)/C=N/N2C(=NNC2=S)C3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-6-(4-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5524899.png)
![1-(ethylsulfonyl)-N-[2-(4-morpholinylmethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5524903.png)


![3-(2-methoxy-1-naphthyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5524916.png)
![1-[1]benzofuro[3,2-d]pyrimidin-4-ylproline](/img/structure/B5524935.png)

![1-amino-3-(4-hydroxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5524946.png)
![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5524950.png)
![8-[(3-isopropyl-4,5-dihydro-5-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5524953.png)


![(4aS*,7aR*)-1-[(1R*,5S*,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5524990.png)
![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-phenylacetamide](/img/structure/B5524997.png)